1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine
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Description
The compound “1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit . The molecular formula is not directly available, but related compounds have formulas like C18H19NO5S.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was synthesized by adding sodium borohydride to a solution of the compound in ethanol, followed by the addition of an alkylating agent .Future Directions
The future directions for research on “1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine” and related compounds could include further exploration of their potential applications in various fields, such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, these compounds could be further optimized to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to modulate atp-binding cassette transporters , which play a crucial role in the transport of various molecules across extracellular and intracellular membranes.
Mode of Action
Similar compounds have been reported to interact with their targets, leading to changes in cellular processes . For instance, some compounds can cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
Based on the reported effects of similar compounds, it can be inferred that the compound may influence pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c16-21(17,15-6-1-2-7-15)9-3-8-18-12-4-5-13-14(10-12)20-11-19-13/h4-5,10H,1-3,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIVUMBWFHLLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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